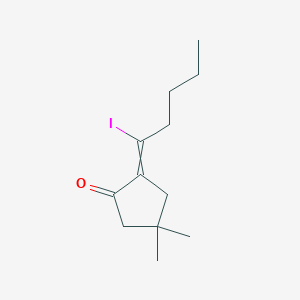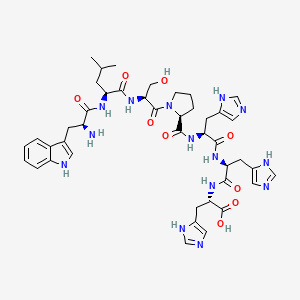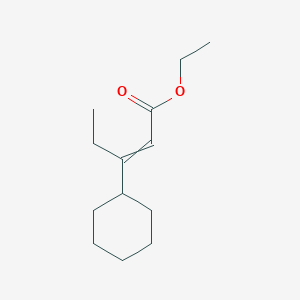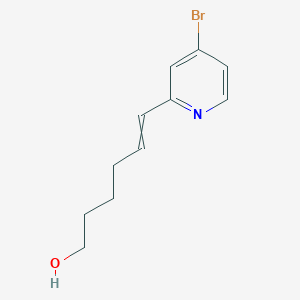
2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one is an organic compound characterized by the presence of an iodine atom attached to a pentylidene group, which is further connected to a cyclopentanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one typically involves the iodination of a precursor compound. One common method is the reaction of a cyclopentanone derivative with an iodine source under specific conditions. For example, the reaction can be carried out using molecular iodine (I2) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, resulting in the formation of a hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons.
科学的研究の応用
2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodine atom can participate in electrophilic reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(1-Iodopentylidene)cyclohexanone: Similar structure but with a cyclohexanone ring instead of a cyclopentanone ring.
4,5-Diethoxy-2-(1-iodopentylidene)-4-cyclopentene-1,3-dione: Contains additional ethoxy groups and a different ring structure.
Uniqueness
2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring with a dimethyl substitution and an iodopentylidene group
特性
CAS番号 |
868701-06-8 |
|---|---|
分子式 |
C12H19IO |
分子量 |
306.18 g/mol |
IUPAC名 |
2-(1-iodopentylidene)-4,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C12H19IO/c1-4-5-6-10(13)9-7-12(2,3)8-11(9)14/h4-8H2,1-3H3 |
InChIキー |
PIIAFNFUNGRDHU-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C1CC(CC1=O)(C)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Chlorobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B14198499.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B14198502.png)


![3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14198525.png)
![2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene](/img/structure/B14198526.png)
![Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione](/img/structure/B14198531.png)

![6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B14198548.png)

![4-{(E)-[4-(2-Hydroxyethoxy)-3-(propan-2-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14198554.png)

![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)
![3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide](/img/structure/B14198568.png)
